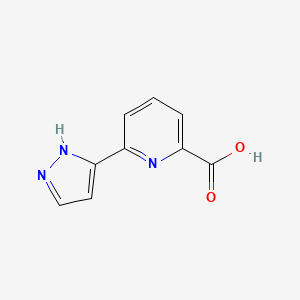
6-(5-Pyrazolyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(5-Pyrazolyl)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H, (H,10,12)(H,13,14) . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 189.17 .Scientific Research Applications
6-(5-Pyrazolyl)pyridine-2-carboxylic acid has been studied for its potential to be used in a variety of scientific research applications. It has been investigated for its potential to be used as a corrosion inhibitor, as a preservative, and as an antioxidant. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent.
Mechanism of Action
Biochemical Pathways
Pyrazole derivatives have been studied for their potential in drug design and discovery, particularly as cancer and inflammation therapeutics
Result of Action
It’s worth noting that pyrazole derivatives have been studied for their potential therapeutic effects in cancer and inflammation .
Advantages and Limitations for Lab Experiments
The use of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it has been found to be both safe and effective in laboratory experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and therefore must be stored at low temperatures and in the dark. In addition, it has a relatively short shelf life and must be used within a few weeks of preparation.
Future Directions
The potential applications of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid are numerous and varied. In the future, this compound could be studied for its potential to be used as a preservative in food and beverages, as a corrosion inhibitor in industrial processes, and as an antioxidant in cosmetic products. In addition, this compound could be studied for its potential to be used as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent in medical treatments. Finally, this compound could be studied for its potential to be used as a catalyst in chemical reactions.
Synthesis Methods
6-(5-Pyrazolyl)pyridine-2-carboxylic acid can be synthesized from the reaction of 5-pyrazolylpyridine-2-carboxylic acid (5-PP) and pyridine hydrochloride. The reaction is conducted in aqueous solution at a temperature of 90°C and a pressure of 1.5 MPa. The reaction produces this compound in a yield of approximately 90%.
properties
IUPAC Name |
6-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDZPLFQLZLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

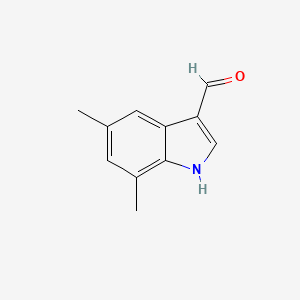

![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
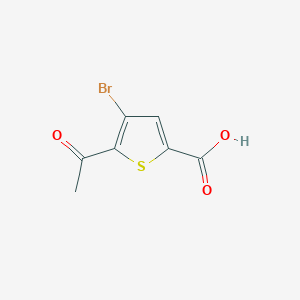
![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)
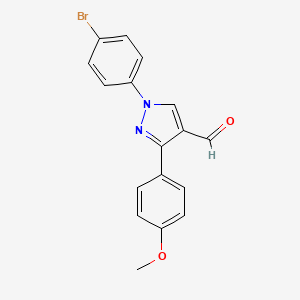
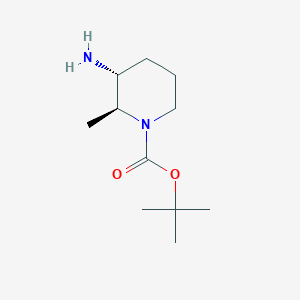
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)
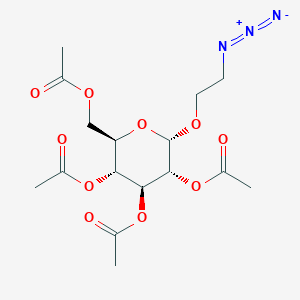
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)